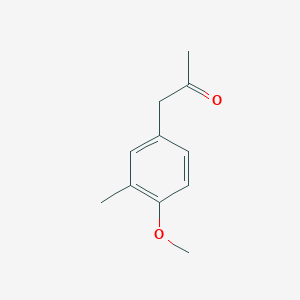

4-Methoxy-3-methylphenylacetone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

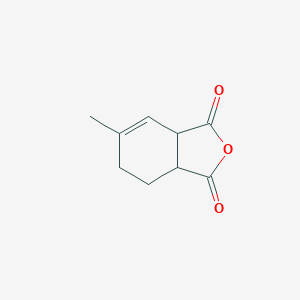

4-Methoxy-3-methylphenylacetone is a chemical compound that is structurally related to various other compounds with pharmacological activity. Although the provided papers do not directly discuss 4-Methoxy-3-methylphenylacetone, they do provide insights into similar compounds which can be used to infer some of the properties and reactions of 4-Methoxy-3-methylphenylacetone.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful control of conditions to achieve the desired stereochemistry and purity. For example, the synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem, involves the use of chiral dioxirane and a novel separation technique to achieve high enantiomeric excess and yield . Similarly, 4-methoxyphenylacetic acid can be synthesized from anisole through a Friedel-Crafts reaction followed by a Wolff-Kishner-Huang reduction, indicating that multi-step synthetic routes are common for these types of compounds .

Molecular Structure Analysis

The molecular structure of compounds related to 4-Methoxy-3-methylphenylacetone can be complex, with stereochemistry playing a significant role in their pharmacological properties. For instance, the stereochemical configuration of polymeric derivatives of 4-methoxyphenylacetic acid has been analyzed using NMR spectroscopy, showing a predominantly syndiotactic configuration . The molecular structure and vibrational wavenumbers of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate have been calculated using computational methods, indicating the importance of theoretical studies in understanding these molecules .

Chemical Reactions Analysis

The chemical reactions involving methoxyphenylacetones can be quite specific, with regioisomeric differences playing a crucial role in their behavior. For example, the gas chromatography-mass spectrometry (GC-MS) analysis of regioisomeric ring-substituted methoxy methyl phenylacetones shows that the position of the methoxy group affects the fragmentation pattern during mass spectrometry . This suggests that 4-Methoxy-3-methylphenylacetone would also exhibit unique reactivity based on its substitution pattern.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-Methoxy-3-methylphenylacetone can be deduced from their characterization studies. For instance, the growth and characterization of an organic nonlinear optical crystal related to 4-Methoxy-3-methylphenylacetone indicate that such compounds can form good quality crystals with specific optical properties . The GC-IRD studies on regioisomeric methoxy methyl phenylacetones provide insights into their chromatographic behavior and infrared spectra, which are essential for identifying and characterizing these compounds .

Safety and Hazards

4-Methoxy-3-methylphenylacetone is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

4-Methoxy-3-methylphenylacetone is an organic chemical compound used primarily as a reaction component and reagent . It serves as a useful scaffold in the synthesis of other compounds . .

Mode of Action

The mode of action of 4-Methoxy-3-methylphenylacetone is largely dependent on the specific reactions it is involved in. As a reagent, it can participate in various chemical reactions, contributing its phenylacetone moiety to the formation of new compounds . The exact nature of these interactions would depend on the other reactants and the conditions of the reaction.

Biochemical Pathways

As a chemical reagent, it is primarily used in synthetic chemistry rather than biological systems . Therefore, its impact on biochemical pathways would be indirect, through the products of its reactions.

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution

Result of Action

The result of 4-Methoxy-3-methylphenylacetone’s action is the formation of new compounds through chemical reactions . The exact molecular and cellular effects would depend on the specific reactions and the resulting products.

Action Environment

The action of 4-Methoxy-3-methylphenylacetone is influenced by environmental factors such as temperature, pH, and the presence of other reactants . These factors can affect the rate and outcome of the reactions in which the compound participates.

Eigenschaften

IUPAC Name |

1-(4-methoxy-3-methylphenyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-6-10(7-9(2)12)4-5-11(8)13-3/h4-6H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBPLIJLGSKDTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595277 |

Source

|

| Record name | 1-(4-Methoxy-3-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16882-23-8 |

Source

|

| Record name | 1-(4-Methoxy-3-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)

![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)

![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)